N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Descripción
N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with two methoxyphenyl groups and a thioacetamide side chain. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a fused bicyclic system known for its pharmacological versatility, including roles in antiproliferative and enzyme-inhibitory activities . The compound’s structure is distinguished by:
- Dual methoxyphenyl substituents: A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3,4-dimethoxyphenyl group on the triazolopyridazine core. These substituents likely enhance solubility and modulate electronic interactions with biological targets.
- Thioether linkage: The sulfur atom in the acetamide side chain may influence metabolic stability and binding kinetics compared to oxygen analogs.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-30-15-6-7-16(18(12-15)32-3)24-21(29)13-34-22-10-9-20-25-26-23(28(20)27-22)14-5-8-17(31-2)19(11-14)33-4/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTYPFYNWGSVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, molecular structure, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O3S
- Molar Mass : 427.52 g/mol
- CAS Number : 852437-70-8
The compound features a triazolo[4,3-b]pyridazine core linked to a dimethoxyphenyl group through a thioacetamide moiety. Such structural characteristics are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazolo-pyridazine structure is known to inhibit certain enzymes involved in cancer cell proliferation and survival. For example, it may interfere with the activity of kinases and phosphatases that regulate cell cycle progression.
- Receptor Modulation : The compound may also modulate receptor activity related to inflammation and cancer pathways. Its interaction with specific receptors can lead to downstream signaling alterations that affect cell survival and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Notably:
- Cytotoxicity : Research indicates that derivatives of triazolo-pyridazines exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and DLD1 (colorectal cancer). For instance, IC50 values have been reported in the low micromolar range (0.20–2.58 μM) for related compounds .
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests that N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may also possess therapeutic potential in inflammatory diseases .
Case Studies
- Study on HepG2 Cells : A study investigating the effects of triazole derivatives on HepG2 cells found that certain compounds led to significant growth inhibition (GI50 values ranging from 0.49 to 48.0 μM). The mechanisms involved apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : In a model using RAW264.7 macrophages, compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide were shown to downregulate mRNA levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including those similar to N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, exhibit significant antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with triazole structures have shown potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. In vitro studies have reported activities significantly higher than traditional antibiotics such as ampicillin .
- Antifungal Activity : The presence of the triazole moiety is associated with antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus, making these compounds valuable in treating fungal infections .
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles are noted for their chemopreventive and chemotherapeutic effects on cancer cells. Studies have suggested that compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Study: In Vitro Anticancer Activity
In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis |
| Compound B | HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Drug Design and Development
The structural characteristics of N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide make it a candidate for further drug development. Its ability to interact with biological targets can be explored through molecular docking studies to predict binding affinities and optimize lead compounds for enhanced efficacy .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of this compound are contextualized below against analogs with shared pharmacophores.
Table 1: Structural and Functional Comparison
Key Insights
Thioether vs. Ether/Oxygen Linkages: The sulfur atom in the acetamide side chain could improve metabolic stability over oxygen-containing analogs, as seen in thrombin-inactive triazolopyridazine ethers .
Biological Activity Trends :
- Compounds with methyl or small alkyl groups (e.g., C1632) demonstrate stem cell differentiation effects via Lin28 inhibition, whereas bulkier substituents (e.g., methoxyphenyl) in the target compound may shift activity toward antiproliferative pathways .
- Loss of thrombin inhibition in triazolopyridazine derivatives (e.g., compounds 14–17 in ) suggests that substituent choice critically determines target specificity. The target compound’s dual methoxy groups may favor interactions with kinases or epigenetic regulators over coagulation enzymes.
Thermal and Physical Properties: The high melting point (253–255°C) of E-4b highlights the influence of rigid propenoic acid substituents, whereas the target compound’s flexible thioacetamide chain may reduce crystallinity, enhancing solubility.
Research Findings and Implications
- Structural Uniqueness : The combination of dual methoxyphenyl groups and a thioacetamide linkage distinguishes this compound from analogs like C1632 or CAS 891117-12-7, positioning it as a candidate for oncology or epigenetic research.
- Potential Mechanisms: Analogous to C1632’s Lin28 inhibition , the target compound may act on RNA-binding proteins or kinases regulated by methoxy-aromatic interactions.
- Synthetic Accessibility: and highlight methods for triazolopyridazine functionalization, suggesting feasible scale-up via Mitsunobu reactions or heterocyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
